2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18680395
InChI: InChI=1S/C13H19BN2O5/c1-6-19-11-10(16(17)18)7-9(8-15-11)14-20-12(2,3)13(4,5)21-14/h7-8H,6H2,1-5H3
SMILES:
Molecular Formula: C13H19BN2O5
Molecular Weight: 294.11 g/mol

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS No.:

Cat. No.: VC18680395

Molecular Formula: C13H19BN2O5

Molecular Weight: 294.11 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine -

Specification

Molecular Formula C13H19BN2O5
Molecular Weight 294.11 g/mol
IUPAC Name 2-ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C13H19BN2O5/c1-6-19-11-10(16(17)18)7-9(8-15-11)14-20-12(2,3)13(4,5)21-14/h7-8H,6H2,1-5H3
Standard InChI Key PJMPWIVLIONLAM-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)[N+](=O)[O-]

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s pyridine ring serves as the scaffold, with substituents strategically positioned to influence electronic and steric properties:

  • Ethoxy group (C2_2H5_5O): A moderate electron-donating group at position 2, enhancing solubility in polar aprotic solvents.

  • Nitro group (NO2_2): A strong electron-withdrawing group at position 3, directing electrophilic substitution and enabling subsequent reduction to an amine.

  • Pinacol boronate ester: A protected boronic acid at position 5, facilitating Suzuki-Miyaura cross-coupling reactions .

The boronate ester’s tetrahedral geometry, stabilized by the pinacol ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), ensures stability under ambient conditions while remaining reactive in the presence of transition-metal catalysts .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H19BN2O5\text{C}_{13}\text{H}_{19}\text{BN}_2\text{O}_5
Molecular Weight294.11 g/mol
IUPAC Name2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)N+[O-]

Synthesis and Manufacturing

Borylation of Pyridine Derivatives

The synthesis typically involves palladium-catalyzed borylation of pre-functionalized pyridine precursors. A representative route includes:

  • Substrate Preparation: 2-Ethoxy-3-nitropyridine is synthesized via nitration of 2-ethoxypyridine.

  • Miyaura Borylation: Reaction with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) under inert atmosphere .

Critical Parameters:

  • Temperature: 80–100°C

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Catalyst Loading: 2–5 mol%

Table 2: Representative Reaction Conditions

ParameterValue
CatalystPd(dppf)Cl2\text{Pd(dppf)Cl}_2
Ligand1,1'-Bis(diphenylphosphino)ferrocene
Yield65–75%

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group undergoes transmetalation with aryl or vinyl halides in the presence of palladium catalysts, forming carbon-carbon bonds. For example, coupling with 4-bromotoluene produces 2-ethoxy-3-nitro-5-(p-tolyl)pyridine .

Mechanistic Insights:

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.

  • Transmetalation: Boronate transfers the aryl group to Pd(II).

  • Reductive Elimination: Pd(0) releases the biaryl product.

Nitro Group Reduction

The nitro group at position 3 is reducible to an amine using hydrogen gas (H2\text{H}_2) over palladium on carbon (Pd/C\text{Pd/C}) or via catalytic transfer hydrogenation with ammonium formate. This transformation enables access to aminopyridine derivatives, which are pivotal in medicinal chemistry .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors targeting oncogenic mutants (e.g., KIT D816V). Post-functionalization of the amine derivative yields covalent inhibitors that bind irreversibly to active-site cysteine residues .

Materials Science

In polymer chemistry, the boronate ester participates in Suzuki couplings to synthesize conjugated polymers for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .

PrecautionImplementation
Personal Protective EquipmentNitrile gloves, safety goggles, lab coat
VentilationFume hood for handling solids
StorageAirtight container under nitrogen

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

  • Ethoxy vs. Methoxy: Ethoxy’s larger steric profile reduces coupling yields by 10–15% compared to methoxy-substituted analogs .

  • Nitro vs. Amino: Nitro-substituted derivatives exhibit slower coupling kinetics due to electron withdrawal, whereas amino groups enhance Pd-mediated oxidative addition .

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